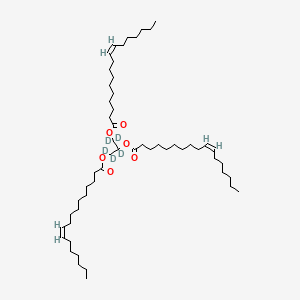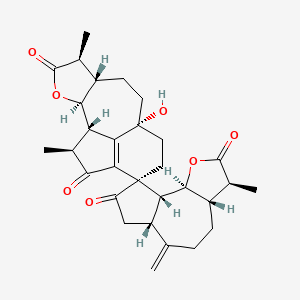![molecular formula C33H33N5O5 B12416301 (2S)-2-N-[(2S)-2-[benzyl(methyl)amino]-3-naphthalen-2-ylpropanoyl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide](/img/structure/B12416301.png)
(2S)-2-N-[(2S)-2-[benzyl(methyl)amino]-3-naphthalen-2-ylpropanoyl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2S)-2-N-[(2S)-2-[benzyl(methyl)amino]-3-naphthalen-2-ylpropanoyl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide” is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure with multiple functional groups, including amides, nitro groups, and aromatic rings, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials may include benzylamine, naphthalene derivatives, and pyrrolidine. The synthetic route may involve:
Amide Bond Formation: Coupling of benzyl(methyl)amine with a naphthalene derivative using coupling reagents like EDCI or DCC.
Nitration: Introduction of the nitro group to the aromatic ring using nitrating agents such as nitric acid and sulfuric acid.
Pyrrolidine Ring Formation: Cyclization reactions to form the pyrrolidine ring, possibly using intramolecular cyclization techniques.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of nitro groups to amines using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, reduction of the nitro group would yield an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Investigation of its biological activity, such as antimicrobial, antiviral, or anticancer properties.
Medicine
Drug Development: Potential use as a lead compound in drug discovery for developing new therapeutic agents.
Industry
Materials Science: Application in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-N-[(2S)-2-[benzyl(methyl)amino]-3-phenylpropanoyl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide
- (2S)-2-N-[(2S)-2-[benzyl(methyl)amino]-3-anthracen-2-ylpropanoyl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and aromatic systems, which may impart unique chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C33H33N5O5 |
|---|---|
Peso molecular |
579.6 g/mol |
Nombre IUPAC |
(2S)-2-N-[(2S)-2-[benzyl(methyl)amino]-3-naphthalen-2-ylpropanoyl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide |
InChI |
InChI=1S/C33H33N5O5/c1-36(22-23-10-3-2-4-11-23)30(21-24-17-18-25-12-5-6-13-26(25)20-24)32(40)35-31(39)29-16-9-19-37(29)33(41)34-27-14-7-8-15-28(27)38(42)43/h2-8,10-15,17-18,20,29-30H,9,16,19,21-22H2,1H3,(H,34,41)(H,35,39,40)/t29-,30-/m0/s1 |
Clave InChI |
UYLNUSYIZWUOLL-KYJUHHDHSA-N |
SMILES isomérico |
CN(CC1=CC=CC=C1)[C@@H](CC2=CC3=CC=CC=C3C=C2)C(=O)NC(=O)[C@@H]4CCCN4C(=O)NC5=CC=CC=C5[N+](=O)[O-] |
SMILES canónico |
CN(CC1=CC=CC=C1)C(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(=O)C4CCCN4C(=O)NC5=CC=CC=C5[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate](/img/structure/B12416219.png)
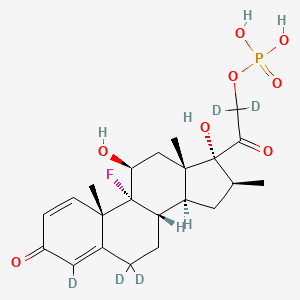
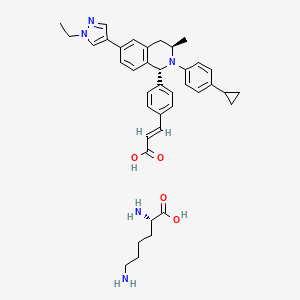
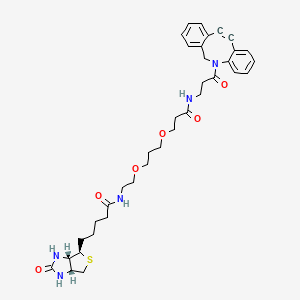
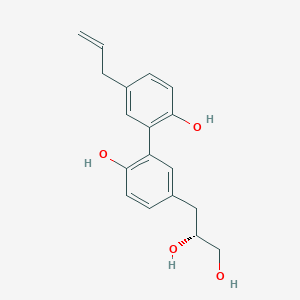
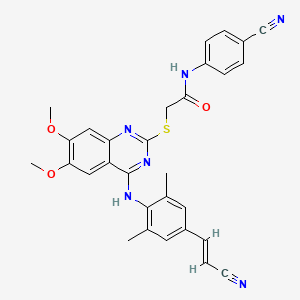
![1-[(3S,4S)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one](/img/structure/B12416252.png)
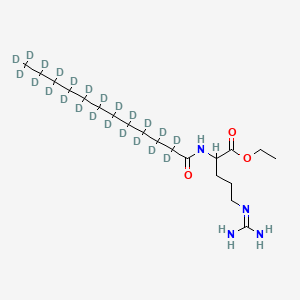

![(1R,14S,15R)-25-methyl-4,25-diazahexacyclo[13.7.3.01,14.03,12.05,10.017,22]pentacosa-3,5,7,9,11,17(22),18,20-octaene-14,20-diol](/img/structure/B12416269.png)
